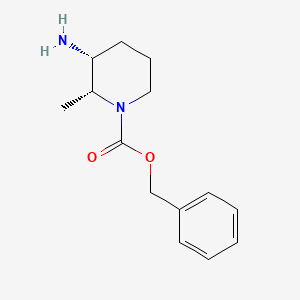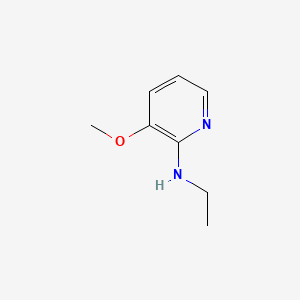
2-hydroxybenzaldehyde N-phenylsemicarbazone
Overview
Description
2-Hydroxybenzaldehyde N-phenylsemicarbazone is a derivative of hydroxybenzaldehyde, which is a key intermediate in the synthesis of various chemical compounds. The molecule is characterized by the presence of a hydroxy group attached to the benzaldehyde moiety and a semicarbazone group, which is a derivative of semicarbazide. This compound is of interest due to its potential applications in coordination chemistry and its biological activities.
Synthesis Analysis
The synthesis of derivatives of 2-hydroxybenzaldehyde involves the formation of acylhydrazone or isothiosemicarbazone complexes. For instance, N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones can be synthesized by N-methylation of Fe(III) complexes of N-2-hydroxybenzaldehyde acylhydrazones with methyl iodide in tetrahydrofuran, resulting in high yields and excellent purity without the need for time-consuming chromatographic workup . Similarly, 2-Hydroxybenzaldehyde 4,5-diallylisothiosemicarbazone and its metal complexes have been synthesized and characterized, indicating the versatility of the hydroxybenzaldehyde moiety in forming stable coordination compounds with various metals .
Molecular Structure Analysis
The molecular structure of 2-hydroxybenzaldehyde derivatives is influenced by the substituents on the semicarbazone or isothiosemicarbazone moiety. For example, the 2-Hydroxybenzaldehyde 4,5-diallylisothiosemicarbazone exists in two isomeric forms, cis and trans, in solution, which can significantly affect the properties and reactivity of the molecule . The crystal structure investigations of related compounds, such as 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, reveal that the ligand can adopt different configurations and bond to central metals as a binegatively tridentate agent .
Chemical Reactions Analysis
The chemical reactivity of 2-hydroxybenzaldehyde N-phenylsemicarbazone derivatives is highlighted by their ability to form complexes with transition metals. These complexes exhibit various chemical behaviors, such as selective N-methylation reactions without concurrent O-methylation side reactions . The coordination compounds formed with metals like copper(II), nickel(II), cobalt(III), and iron(III) demonstrate the ligand's versatility in engaging in different types of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxybenzaldehyde derivatives are determined by their molecular structure and the nature of their metal complexes. The compounds exhibit significant antioxidant activity, with some complexes showing greater activity than standard antioxidants used in medical practice . The introduction of different substituents, such as the S-allyl group, can affect the activity of the synthesized substances . Additionally, the crystal structure of related compounds, such as 2,4-hydroxybenzaldehyde 4-ethylthiosemicarbazone, reveals a layer structure formed through hydrogen-bonding interactions, which could influence the compound's solubility and stability .
Scientific Research Applications
Aggregation-Induced Emission and Photochromism
- Research Application : Compounds similar to 2-hydroxybenzaldehyde N-phenylsemicarbazone exhibit aggregation-induced emission (AIE) characteristics and solid-state photochromic behaviors upon UV light irradiation and heat. These properties pave the way for preparing multifunctional materials with photochromic and AIE behaviors (Ning et al., 2014).
Synthesis and Structural Analysis
- Research Application : The synthesis and structural analysis of various derivatives of 2-hydroxybenzaldehyde N-phenylsemicarbazone and their physical properties have been extensively studied. This includes investigations into their anticholinesterase and insecticidal properties (Nikles, 1969).
Photochromic Behavior and Thermal Bleaching Kinetics
- Research Application : Novel compounds similar to 2-hydroxybenzaldehyde N-phenylsemicarbazone demonstrate improved photochromic performance, excellent photostability, high fatigue resistance, and reversible fluorescence switching properties in the solid state. Their thermal bleaching process obeys first-order kinetics (Abdurehman et al., 2011).
Fluorescent Property and Photochromic Compound Synthesis
- Research Application : Synthesis of new photochromic compounds like 2-hydroxybenzaldehyde N-phenylsemicarbazone, which exhibit reversible enol-keto photoisomerization, high fatigue resistance, and remarkable fluorescence, is an area of significant interest (Liu et al., 2010).
Coordination Chemistry and Complex Formation
- Research Application : The coordination chemistry of compounds related to 2-hydroxybenzaldehyde N-phenylsemicarbazone with various metals like Ni(II) and Mo(VI) has been explored, revealing interesting structural and electronic properties, as well as potential applications in material science and bioinorganic chemistry (Takjoo et al., 2013).
Excited-State Intramolecular Proton Transfer
- Research Application : Studies on compounds similar to 2-hydroxybenzaldehyde N-phenylsemicarbazone have shown that their photostability depends on an extended conical intersection seam associated with a manifold of decay paths, which is crucial for understanding their excited-state intramolecular proton transfer (ESIPT) properties (Migani et al., 2008).
Antiproliferative Activity
- Research Application : The antiproliferative activity of thiosemicarbazone compounds derived from 2-hydroxybenzaldehyde N-phenylsemicarbazone has been investigated, highlighting their potential as lead molecules in drug designing due to their significant cytotoxic properties against certain cancer cell lines (Hussein & Guan, 2015).
Anticorrosive Activity
- Research Application : The anticorrosive activity of thiosemicarbazone derivatives of 2-hydroxybenzaldehyde for carbon steel in acidic mediums has been demonstrated, highlighting their potential as effective corrosion inhibitor agents (Albuquerque, 2017).
Antibacterial Activity
- Research Application : Mixed-ligand aroylhydrazone complexes of molybdenum, derived from 2-hydroxybenzaldehyde, have shown significant antibacterial activity against various bacterial strains, suggesting their potential in antimicrobial applications (Pasayat et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQAVFPMYZFAEU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425331 | |
| Record name | Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxybenzaldehyde N-phenylsemicarbazone | |
CAS RN |
91991-03-6 | |
| Record name | Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYBENZALDEHYDE N-PHENYLSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)

